Cas no 4377-16-6 (1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride)

1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride structure
4377-16-6 structure
Product Name:1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride
Numero CAS:4377-16-6
MF:C18H20Cl2N2OS2
MW:415.400199890137
CID:929173
PubChem ID:199535
Update Time:2025-04-19

1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone,hydrochloride
    • 1-(2-chlorophenothiazin-10-yl)-2-(2-dimethylaminoethylsulfanyl)ethanone hydrochloride
    • 1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone
    • 8-Chloro-10-(2-(2-(dimethylamino)ethylthio)acetyl)phenothiazine hydrochloride
    • 8-Chloro-10-[2-[2-(dimethylamino)ethylthio]acetyl]phenothiazine hydrochloride
    • AC1L57LD
    • hydrochloride
    • LS-105359
    • NSC 141255
    • NSC-141255
    • Phenothiazine, 2-chloro-10-(2-(dimethylamino)ethylthio)acetyl-, hydrochloride
    • Phenothiazine, 2-chloro-10-[[[2-(dimethylamino)ethyl]thio]acetyl]-, hydrochloride
    • DTXSID80195928
    • 4377-16-6
    • Y6LG3P6GEX
    • NSC141255
    • Ethanone, 1-(2-chloro-10H-phenothiazin-10-yl)-2-[[2-(dimethylamino)ethyl]thio]-, hydrochloride
    • Ethanone, 1-(2-chloro-10H-phenothiazin-10-yl)-2-[[2-(dimethylamino)ethyl]thio]-, hydrochloride (1:1)
    • 1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride
    • Inchi: 1S/C18H19ClN2OS2.ClH/c1-20(2)9-10-23-12-18(22)21-14-5-3-4-6-16(14)24-17-8-7-13(19)11-15(17)21;/h3-8,11H,9-10,12H2,1-2H3;1H
    • Chiave InChI: OVNYMFQTOAFNDR-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC2=C(C=1)N(C(CSCCN(C)C)=O)C1C=CC=CC=1S2.Cl

Proprietà calcolate

  • Massa esatta: 378.06297
  • Massa monoisotopica: 414.0394110g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 437
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 74.2Ų

Proprietà sperimentali

  • PSA: 23.55
  • LogP: 5.63110
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.